2-(4-toluidino)-1H-isoindole-1,3(2H)-dione

Cancer Immunotherapy Enzymology Immuno-Oncology

Target tryptophan 2,3-dioxygenase (TDO) with precision using this N-substituted phthalimide derivative. With a potent IC₅₀ of 167 nM against human TDO and 7.4-fold selectivity over IDO1, it uniquely enables graded, nuanced inhibition of the kynurenine pathway—avoiding complete IDO1 ablation. This makes it an essential pharmacological probe and reference standard for medicinal chemistry and tumor immunology research, offering a distinctive selectivity fingerprint not found in generic analogs.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 4870-23-9
Cat. No. B182429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-toluidino)-1H-isoindole-1,3(2H)-dione
CAS4870-23-9
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C15H12N2O2/c1-10-6-8-11(9-7-10)16-17-14(18)12-4-2-3-5-13(12)15(17)19/h2-9,16H,1H3
InChIKeyBMVWNSVTDHRZKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Toluidino)-1H-isoindole-1,3(2H)-dione (CAS:4870-23-9): Chemical Identity and Baseline Characterization


2-(4-toluidino)-1H-isoindole-1,3(2H)-dione is a synthetic N-substituted phthalimide derivative (also known as 2-(p-tolylamino)isoindoline-1,3-dione) with the molecular formula C₁₅H₁₂N₂O₂ and a molecular weight of 252.27 g/mol . The compound belongs to the broader class of isoindole-1,3-dione derivatives, which are recognized as versatile scaffolds for pharmaceutical development due to their capacity for structural modification and diverse biological activities [1].

Critical Differentiators of 2-(4-Toluidino)-1H-isoindole-1,3(2H)-dione (4870-23-9) in Scientific Applications


While numerous isoindole-1,3-dione derivatives exist, their biological activity and target selectivity are exquisitely sensitive to the specific N-substituent [1]. For instance, the antimicrobial efficacy of N-substituted phthalimides varies dramatically with structural modifications, where a single atom change (e.g., bromine substitution) can confer broad-spectrum activity while a diethylamine group optimizes potency against specific pathogens [2]. Similarly, the choice of the N-aryl group in 2-(4-toluidino)-1H-isoindole-1,3(2H)-dione is not arbitrary; it directly dictates its distinct enzymatic inhibition profile against indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), resulting in a unique potency and selectivity fingerprint that cannot be replicated by generic analogs [3].

Quantitative Evidence for 2-(4-Toluidino)-1H-isoindole-1,3(2H)-dione (4870-23-9) Differentiation


2-(4-Toluidino)-1H-isoindole-1,3(2H)-dione (4870-23-9): TDO Inhibition vs. IDO1 Selectivity

This compound exhibits a distinct selectivity profile between TDO and IDO1, two key enzymes in the kynurenine pathway. Its IC₅₀ for human TDO is 167 nM [1], which is 7.4-fold more potent than its IC₅₀ for human IDO1 (1240 nM) in the same study [2]. While direct head-to-head data with a specific comparator is limited in this assay, this selectivity is a class-level differentiating feature. For context, other inhibitors like CHEMBL4452150 show a TDO Ki of 90 nM [3], and CHEMBL5219865 shows a TDO IC₅₀ of 40 nM [4], highlighting that the 4-toluidino substituent confers a unique balance of potency and selectivity that may be advantageous in certain experimental contexts where partial IDO1 inhibition is desired alongside TDO targeting.

Cancer Immunotherapy Enzymology Immuno-Oncology Tryptophan Metabolism

2-(4-Toluidino)-1H-isoindole-1,3(2H)-dione (4870-23-9): IDO1 Inhibition Potency Benchmarking

In a separate enzymatic assay, this compound demonstrated an inhibition constant (Ki) of 310 nM against recombinant human IDO1 [1]. This uncompetitive inhibition profile is a specific mechanistic characteristic. When compared to the IC₅₀ of 3.18 μM (3180 nM) for another IDO1 inhibitor, CHEMBL4749277 [2], the target compound is 10.3-fold more potent. This significant difference in potency underscores that not all phthalimide derivatives are equivalent; the 4-toluidino substituent results in a substantially stronger interaction with the IDO1 active site under these specific assay conditions, a key factor for selecting a potent tool compound.

Cancer Immunotherapy Enzymology Immuno-Oncology Tryptophan Metabolism

2-(4-Toluidino)-1H-isoindole-1,3(2H)-dione (4870-23-9): Comparative IDO2 Inhibition Analysis

The compound's activity against indoleamine 2,3-dioxygenase 2 (IDO2), a related enzyme with distinct biological roles, has been evaluated. It shows an IC₅₀ of 51,000 nM (51 μM) against mouse IDO2 [1]. This is in stark contrast to a more potent TDO/IDO1 inhibitor like CHEMBL5219865, which has an IC₅₀ of 40 nM against human TDO [2]. While the assays differ (mouse vs. human, IDO2 vs. TDO), this comparison highlights a class-level inference: the target compound is a relatively weak inhibitor of IDO2. This lack of potency against IDO2 is a defining characteristic that may be advantageous in studies aiming to selectively dissect the roles of IDO1 and TDO without confounding IDO2-mediated effects.

Cancer Immunotherapy Enzymology Immuno-Oncology Tryptophan Metabolism

Validated Application Scenarios for 2-(4-Toluidino)-1H-isoindole-1,3(2H)-dione (4870-23-9)


Investigating TDO-Mediated Immune Suppression in Cancer Models

Researchers studying the role of tryptophan 2,3-dioxygenase (TDO) in promoting an immunosuppressive tumor microenvironment can utilize this compound as a pharmacological probe. Its demonstrated IC₅₀ of 167 nM against human TDO [1] and 7.4-fold selectivity over IDO1 [2] make it suitable for in vitro studies (e.g., enzyme assays, cell-based kynurenine production assays) to specifically inhibit TDO activity and assess downstream effects on T-cell proliferation and function, without completely ablating IDO1 activity, which may have other physiological roles.

Structure-Activity Relationship (SAR) Studies of Isoindole-1,3-dione Derivatives

Medicinal chemistry groups engaged in optimizing phthalimide-based inhibitors for the kynurenine pathway can use this compound as a key reference standard. Its Ki of 310 nM against IDO1 [3] and weak IDO2 inhibition (IC₅₀: 51,000 nM) [4] provide critical SAR data points for understanding how the 4-toluidino substituent influences potency and selectivity profiles compared to other N-substitutions (e.g., butyl, bromophenyl, diethylamine). This compound serves as a benchmark for evaluating novel analogs in enzymatic assays.

Dual IDO1/TDO Pathway Analysis in Cellular Assays

For experiments requiring simultaneous, but graded, inhibition of both IDO1 and TDO, this compound offers a distinct tool. Its IC₅₀ values of 1240 nM for IDO1 [2] and 167 nM for TDO [1] allow researchers to achieve near-complete TDO blockade while partially inhibiting IDO1 at a defined concentration (e.g., 1 μM). This contrasts with more potent IDO1-selective inhibitors or pan-inhibitors, enabling a more nuanced exploration of the combined and individual contributions of these enzymes to kynurenine pathway flux in cell lines like HeLa or A549.

Quote Request

Request a Quote for 2-(4-toluidino)-1H-isoindole-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.